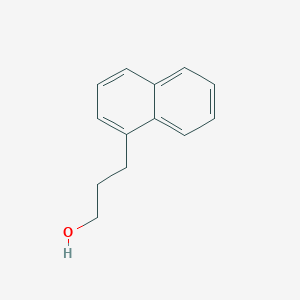

3-(Naphthalen-1-yl)propan-1-ol

Overview

Description

“3-(Naphthalen-1-yl)propan-1-ol” is a chemical compound with the CAS Number: 27653-22-1 . It has a molecular weight of 186.25 and is typically stored at room temperature . The compound is in the form of an oil .

Synthesis Analysis

The synthesis of “this compound” involves the use of α-naphthol and potassium carbonate in N,N-dimethyl-formamide under a N2 atmosphere . After 5 minutes, 1-bromo-3-propanol is added dropwise and the reaction mixture is heated to 80°C for 4 hours .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H14O/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-3,5-7,9,14H,4,8,10H2 . This indicates the presence of 13 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom in the molecule .Scientific Research Applications

1. Role in Synthetic Chemistry

3-(Naphthalen-1-yl)propan-1-ol has been studied for its reactivity in various synthetic chemistry contexts. For instance, derivatives of this compound, such as 2-(3,4-Dihydro-1-naphthalen-1-yl)propan-1-ol, have been used with protecting groups in reactions involving thallium(III)-promoted ring contraction, demonstrating unique chemical behaviors in the presence of different protecting groups (Ferraz & Silva, 2002).

2. Organocatalysis

A derivative, 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, has been identified as an effective organocatalyst for asymmetric Michael addition reactions. This highlights the potential utility of this compound derivatives in catalysis, particularly in promoting reactions with good to high yield and excellent enantioselectivities (Yan-fang, 2008).

3. Potential in Cancer Therapy

One particular derivative, 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol, has shown promise as an anticancer drug. This compound has induced cell death in various human cancer cell lines and effectively suppressed tumor growth in animal models, suggesting its potential in cancer therapy (Nishizaki et al., 2014).

4. Photophysical Studies

This compound and its derivatives have been subjects of photophysical studies. These studies have explored their behavior in various solvents and their interactions with biological systems, thus contributing to a deeper understanding of their properties and potential applications (Moreno Cerezo et al., 2001).

5. Application in Material Chemistry

In material chemistry, derivatives of this compound have been synthesized and examined for their structural and spectral properties, with potential applications in the development of new materials and chemotherapeutic agents (Barakat et al., 2015).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, influencing cellular processes .

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions may induce conformational changes in the target molecules, altering their function .

Biochemical Pathways

Related compounds have been shown to influence various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .

Pharmacokinetics

Similar compounds have exhibited linear pharmacokinetics in animal models .

Result of Action

Related compounds have been shown to induce various cellular responses, including changes in gene expression, enzyme activity, and cellular morphology .

Action Environment

The action, efficacy, and stability of 3-(Naphthalen-1-yl)propan-1-ol can be influenced by various environmental factors, including temperature, pH, and the presence of other molecules .

Properties

IUPAC Name |

3-naphthalen-1-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-3,5-7,9,14H,4,8,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSYAESHKCVOHFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-bromo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B3340204.png)